[(2R,6R)-6-[(7R,10R,13S,15R,17R)-3,15-Dihydroxy-10,17-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate
[(2R,6R)-6-[(7R,10R,13S,15R,17R)-3,15-Dihydroxy-10,17-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate
Brand Name:
Vulcanchem
CAS No.:
101691-12-7
VCID:
VC0217308
InChI:
InChI=1S/C35H58O10/c1-18(17-43-20(3)37)7-6-8-19(2)35(5)15-25(39)28-23(35)9-10-24-29(28)26(14-21-13-22(38)11-12-34(21,24)4)44-33-32(42)31(41)30(40)27(16-36)45-33/h14,18-19,22-33,36,38-42H,6-13,15-17H2,1-5H3/t18-,19-,22?,23+,24?,25-,26+,27-,28?,29?,30+,31+,32-,33-,34+,35-/m1/s1
SMILES:
CC(CCCC(C)C1(CC(C2C1CCC3C2C(C=C4C3(CCC(C4)O)C)OC5C(C(C(C(O5)CO)O)O)O)O)C)COC(=O)C
Molecular Formula:
C13H11N5OS
Molecular Weight:
638.8 g/mol
[(2R,6R)-6-[(7R,10R,13S,15R,17R)-3,15-Dihydroxy-10,17-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate
CAS No.: 101691-12-7
Main Products
VCID: VC0217308
Molecular Formula: C13H11N5OS
Molecular Weight: 638.8 g/mol
CAS No. | 101691-12-7 |
---|---|
Product Name | [(2R,6R)-6-[(7R,10R,13S,15R,17R)-3,15-Dihydroxy-10,17-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate |
Molecular Formula | C13H11N5OS |
Molecular Weight | 638.8 g/mol |
IUPAC Name | [(2R,6R)-6-[(7R,10R,13S,15R,17R)-3,15-dihydroxy-10,17-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate |
Standard InChI | InChI=1S/C35H58O10/c1-18(17-43-20(3)37)7-6-8-19(2)35(5)15-25(39)28-23(35)9-10-24-29(28)26(14-21-13-22(38)11-12-34(21,24)4)44-33-32(42)31(41)30(40)27(16-36)45-33/h14,18-19,22-33,36,38-42H,6-13,15-17H2,1-5H3/t18-,19-,22?,23+,24?,25-,26+,27-,28?,29?,30+,31+,32-,33-,34+,35-/m1/s1 |
Standard InChIKey | BQSOBKPIUVTEJA-NUZLZNGRSA-N |
Isomeric SMILES | C[C@H](CCC[C@@H](C)[C@]1(C[C@H](C2[C@@H]1CCC3C2[C@H](C=C4[C@@]3(CCC(C4)O)C)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)C)COC(=O)C |
SMILES | CC(CCCC(C)C1(CC(C2C1CCC3C2C(C=C4C3(CCC(C4)O)C)OC5C(C(C(C(O5)CO)O)O)O)O)C)COC(=O)C |
Canonical SMILES | CC(CCCC(C)C1(CC(C2C1CCC3C2C(C=C4C3(CCC(C4)O)C)OC5C(C(C(C(O5)CO)O)O)O)O)C)COC(=O)C |
PubChem Compound | 181024 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume